molecular formula C17H13N3OS B12909844 5-(5-Methyl-3-phenyl-2H-indol-2-ylidene)-1,3,4-oxadiazolidine-2-thione CAS No. 226554-47-8

5-(5-Methyl-3-phenyl-2H-indol-2-ylidene)-1,3,4-oxadiazolidine-2-thione

Cat. No.: B12909844
CAS No.: 226554-47-8
M. Wt: 307.4 g/mol
InChI Key: ZKCKIRFADCQYGD-UHFFFAOYSA-N
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Description

5-(5-methyl-3-phenyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that combines the structural features of indole and oxadiazole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methyl-3-phenyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-methyl-3-phenyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or oxadiazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 5-(5-methyl-3-phenyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or interfering with essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-phenyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione
  • 5-(5-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione
  • 5-(5-methyl-3-phenyl-1H-indol-2-yl)-1,2,4-oxadiazole

Uniqueness

5-(5-methyl-3-phenyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione is unique due to the specific combination of the indole and oxadiazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

226554-47-8

Molecular Formula

C17H13N3OS

Molecular Weight

307.4 g/mol

IUPAC Name

5-(5-methyl-3-phenyl-1H-indol-2-yl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C17H13N3OS/c1-10-7-8-13-12(9-10)14(11-5-3-2-4-6-11)15(18-13)16-19-20-17(22)21-16/h2-9,18H,1H3,(H,20,22)

InChI Key

ZKCKIRFADCQYGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C4=NNC(=S)O4

Origin of Product

United States

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